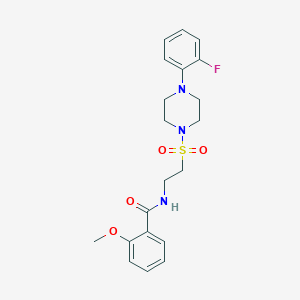

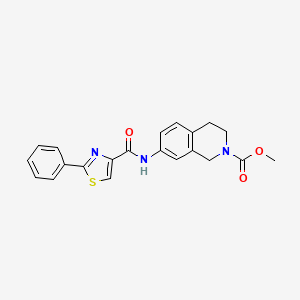

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide

概要

説明

WAY-340916は、そのユニークな特性と潜在的な用途により、さまざまな科学分野で関心を集めている化学化合物です。この化合物は、生物学的標的との特定の相互作用で知られており、薬化学と薬理学の研究対象となっています。

準備方法

WAY-340916の合成には、それぞれ特定の試薬と条件を必要とするいくつかのステップが含まれます。合成経路は通常、中間体の調製から始まり、次にさまざまな化学反応に付されて最終生成物が生成されます。反応条件には、目的の化学変換が効率的に行われるように、制御された温度、特定の溶媒、触媒が含まれることがよくあります。WAY-340916の工業生産方法では、これらの実験室手順のスケールアップ、より大きなバッチの反応条件の最適化、最終製品の純度と一貫性の確保が必要になる可能性があります。

化学反応の分析

WAY-340916は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、ハロゲンや求核剤などの試薬を使用して、分子内の1つの原子または基を別の原子または基で置換することを伴います。これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なりますが、一般的には官能基が修飾されたWAY-340916のさまざまな誘導体を含みます。

科学研究への応用

WAY-340916は、科学研究において幅広い用途があります。

化学: これは、さまざまな化学反応における試薬として、および分析方法の標準として使用されます。

生物学: これは、生物分子との相互作用とその細胞プロセスへの影響について研究されています。

医学: 特定の生物学的標的と相互作用する能力により、治療上の用途が期待されており、創薬の候補となっています。

産業: これは、さまざまな化学製品の製造および特定の産業プロセスにおける成分として使用されます。

科学的研究の応用

WAY-340916 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It is studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

Industry: It is used in the production of various chemical products and as a component in certain industrial processes.

作用機序

WAY-340916の作用機序は、生物系における特定の分子標的との相互作用を含みます。これらの相互作用は、さまざまな生化学経路を調節し、細胞機能の変化につながります。関与する正確な分子標的と経路は、WAY-340916が使用される特定の用途と状況によって異なります。たとえば、薬化学では、酵素や受容体と相互作用して治療効果を生成する可能性があります。

類似化合物の比較

WAY-340916は、そのユニークな特性を強調するために、他の類似の化合物と比較することができます。類似の化合物には次のものがあります。

WAY-151693: コラーゲナーゼ3との相互作用で知られており、WAY-340916とは異なる分子標的と用途を持っています.

WAY-100635: 神経薬理学でよく使用される、別の生物学的相互作用を持つ化合物。WAY-340916のユニークさは、特定の分子相互作用とその結果として生じる生物系への影響にあります。これは、類似の化合物とは大きく異なる可能性があります。

類似化合物との比較

WAY-340916 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:

WAY-100635: Another compound with distinct biological interactions, often used in neuropharmacology. The uniqueness of WAY-340916 lies in its specific molecular interactions and the resulting effects on biological systems, which may differ significantly from those of similar compounds.

特性

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-10-5-4-6-11(9-10)22(20,21)19-15-14(16)17-12-7-2-3-8-13(12)18-15/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWGEMVRYCVCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Chloro-6-methylpyridine-3-sulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B2982765.png)

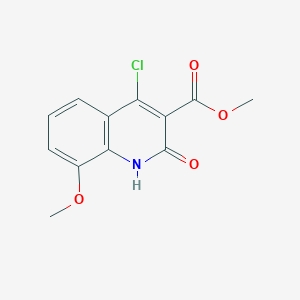

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2982767.png)

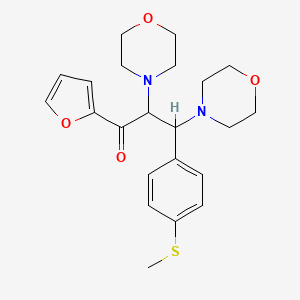

![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2982773.png)

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE](/img/structure/B2982777.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982780.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)